![molecular formula C21H24N2O4S B2620142 (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol CAS No. 899963-53-2](/img/structure/B2620142.png)
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol
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Description
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
A study conducted by Viji et al. (2020) explored the molecular structure, spectroscopic data, and potential energy distribution of a similar thiazole derivative. The research focused on understanding the intramolecular charge transfer, molecular electrostatic potential, and biological effects through molecular docking results, suggesting its utility in designing compounds with specific biological activities (Viji et al., 2020).
Synthesis and X-Ray Structure Determination
Megrouss et al. (2019) reported the synthesis and characterization of a thiazolidinone derivative, detailing its non-planar structure and the significance of hydrogen bonds in its molecular packing. Quantum chemical DFT calculations were utilized to understand the molecule's electrostatic potential and chemical reactivity descriptors, highlighting the compound's stability and potential for further chemical manipulation (Megrouss et al., 2019).
Antimicrobial Activity Studies
Vinusha et al. (2015) synthesized two Schiff bases from thiazole derivatives and investigated their antibacterial and antifungal activities. These studies showed moderate activity against certain strains of bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Vinusha et al., 2015).
Multi-Step Synthesis and Physicochemical Investigation
Khan (2020) synthesized a pyrazoline derivative incorporating a thiazole unit and examined its photophysical properties and solvatochromism. The compound demonstrated potential as a fluorescent chemosensor for Fe3+ metal ion detection, showcasing the utility of thiazole derivatives in the development of chemosensors (Khan, 2020).
properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-17-8-6-16(7-9-17)22-21-23(11-4-12-24)18(14-28-21)15-5-10-19(26-2)20(13-15)27-3/h5-10,13-14,24H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBISJWPRWACDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol |
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